5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Medicinal Chemistry Bioisostere Design Lipophilicity Tuning

Fragment-based lead optimization often lacks rigid 3D scaffolds with orthogonal synthetic handles. This compound delivers a conformationally constrained 1,2-diazaspiro[2.3]hex-1-ene core bearing a carboxylic acid for amide coupling and a terminal alkyne for CuAAC 'click chemistry.' Unlike the parent scaffold (CAS 1936311-44-2), the propargyl substituent enables click conjugation, shifts lipophilicity (XLogP3-AA 0.6 vs 0.2), and adds an H-bond acceptor. - Enables late-stage diversification via CuAAC - Validated bioisostere for piperidine/cycloalkane rings - Available at 95-98% purity from multiple suppliers

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 2384877-68-1
Cat. No. B12502656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
CAS2384877-68-1
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC#CCC1(CC2(C1)N=N2)C(=O)O
InChIInChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12)
InChIKeyCHMBYEZUVVFGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 2384877-68-1) as a Clickable Spirocyclic Building Block


5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 2384877-68-1) is a conformationally constrained spirocyclic building block featuring a 1,2-diazaspiro[2.3]hex-1-ene core, a C5 carboxylic acid group, and a terminal alkyne substituent (prop-2-yn-1-yl) [1]. The strained diazaspiro scaffold has been evaluated alongside other spiro[2.3]hexane analogues as a potential three-dimensional bioisostere for conventional saturated heterocycles in medicinal chemistry programs [2]. Its molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol, and it exhibits a computed XLogP3-AA lipophilicity of 0.6, indicating moderate hydrophilicity suitable for lead optimization campaigns [1]. Commercial availability is confirmed through multiple reputable vendors offering 95–98% purity.

Why 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid Cannot Be Replaced by its Parent 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid


Generic substitution—using the parent 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 1936311-44-2) in place of the propargyl-substituted analogue—is precluded by three non-interchangeable features. First, the target compound carries a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry,' a conjugation capability entirely absent in the parent scaffold . Second, the propargyl substituent alters the lipophilicity profile: the target compound possesses a computed XLogP3-AA of 0.6 versus 0.2 for the unsubstituted parent, a 3-fold increase in predicted logP that can influence membrane permeability, protein binding, and pharmacokinetic partitioning in lead series [1]. Third, the propargyl group increases the molecular weight from 126.11 to 164.16 g/mol, provides an additional rotatable bond (2 vs. 1), and introduces a fourth hydrogen bond acceptor (vs. 3 in the parent), all of which affect molecular recognition, solubility, and downstream synthetic tractability in ways that cannot be replicated by the simpler analogue [1].

Quantitative Differentiation Evidence: 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid vs. Closest Analogs


XLogP3-AA Lipophilicity: Target Compound vs. Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 0.6, compared to 0.2 for the unsubstituted parent scaffold 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 1936311-44-2), representing a 3-fold increase in predicted lipophilicity [1]. This differentiation arises directly from the propargyl substituent at the C5 position.

Medicinal Chemistry Bioisostere Design Lipophilicity Tuning

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound possesses two rotatable bonds (carboxylic acid C–C and propargyl C–C), compared to a single rotatable bond in the parent 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid scaffold (CAS 1936311-44-2) [1]. The additional rotatable bond is localized in the propargyl substituent, providing increased conformational sampling while maintaining the rigid spirocyclic core.

Conformational Analysis Molecular Design Scaffold Optimization

CuAAC Click Chemistry Accessibility: Functional Alkyne Handle vs. No Handle

The terminal alkyne (prop-2-yn-1-yl) group of the target compound provides a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry,' a capability completely absent in the parent scaffold 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 1936311-44-2), which lacks any unsaturated carbon-carbon bond [1][2]. Click chemistry is a widely validated late-stage diversification and bioconjugation strategy used extensively in PROTAC linker design, fragment-based drug discovery, and probe synthesis.

Click Chemistry Bioconjugation PROTAC Design

Hydrogen Bond Acceptor Count: Target Compound vs. Parent Scaffold and All-Carbon Spiro Analog

The target compound features four hydrogen bond acceptors (two from the carboxylic acid oxygen atoms, two from the diazene N=N group), compared to three acceptors for the parent scaffold when computed under identical algorithms (Cactvs) [1]. An all-carbon spiro analog, spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1), carries only two hydrogen bond acceptors , offering a progressively decreasing hydrogen bonding capacity across the series.

Solubility Prediction Molecular Recognition Scaffold Comparison

Spirocyclic Scaffold Validation: Conformationally Constrained Bioisostere for Drug Discovery

Heteroatom-containing spiro[2.3]hexanes, including 1,5-diazaspiro[2.3]hexane motifs closely related to the target scaffold, have been computationally and experimentally evaluated as non-classical three-dimensional bioisosteres for aromatic and non-strained saturated heterocycles [1]. The target compound's scaffold class has been shown to impose beneficial physicochemical properties including improved metabolic stability and modulated lipophilicity. In a related class, 5-azaspiro[2.3]hexane derivatives demonstrated striking similarity to piperidine pharmacophores [2]. Direct comparative bioactivity data for the specific target compound are not yet published.

Bioisostere Replacement Spirocyclic Scaffolds Drug Discovery

Optimal Application Scenarios for 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid in Scientific Procurement


CuAAC-Based Fragment Elaboration and PROTAC Linker Design

The target compound's terminal alkyne group (prop-2-yn-1-yl) provides a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' [1]. This enables late-stage diversification of fragment hits or PROTAC ligands by conjugating the rigid spirocyclic scaffold to azide-containing linkers or warheads, a capability not offered by the parent 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid scaffold which lacks any click-competent functionality [2].

Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity

With a computed XLogP3-AA of 0.6—three-fold higher than the parent scaffold (XLogP3-AA = 0.2)—the target compound offers a distinct lipophilicity profile for lead series where increased membrane permeability or shifted logD is desired without introducing large greasy fragments [3]. The moderate lipophilicity and low molecular weight (164.16 g/mol) are attractive properties for fragment-based or lead-like compound libraries.

Conformationally Constrained Bioisosteric Replacement of Piperidine or Cycloalkane Motifs

The 1,2-diazaspiro[2.3]hex-1-ene scaffold belongs to the spiro[2.3]hexane class validated as potential bioisosteres for conventional saturated heterocycles including piperidine [4][5]. The target compound can serve as a carboxylic-acid-functionalized entry point into this chemical space, with the added synthetic handle of the propargyl group enabling further elaboration. Exit vector analysis of related 1,5-disubstituted (aza)spiro[2.3]hexanes confirms their utility as piperidine/cycloalkane isosteres [6].

Building Block Procurement for Spirocycle-Focused Chemical Library Synthesis

The target compound is commercially available from multiple suppliers at purities of 95–98%, with confirmed molecular identity (CAS 2384877-68-1, MW 164.16, formula C₈H₈N₂O₂) . This contrasts favorably with more complex or less-validated spirocyclic building blocks lacking the dual functionality (carboxylic acid for amide coupling, alkyne for click chemistry) that this compound provides. Procurement specifications are well-documented and reproducible across vendors.

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